molecular formula C14H13N3O5 B15154095 (2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid

(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid

Cat. No.: B15154095
M. Wt: 303.27 g/mol
InChI Key: XGUBWDYKUHBGMM-UHFFFAOYSA-N
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Description

(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a nitropyrazole moiety, and a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the nitropyrazole moiety: This can be achieved by nitration of pyrazole derivatives under controlled conditions.

    Attachment of the nitropyrazole to the phenyl ring: This step often involves a nucleophilic substitution reaction where the nitropyrazole is introduced to a benzyl halide derivative.

    Introduction of the methoxy group: This can be done through methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.

    Formation of the propenoic acid backbone: This is typically achieved through a Knoevenagel condensation reaction between the benzylated nitropyrazole derivative and malonic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-3-[(4-nitropyrazol-1-yl)methyl]phenylprop-2-enoic acid.

    Reduction: Formation of 3-[(4-aminopyrazol-1-yl)methyl]-4-methoxyphenylprop-2-enoic acid.

    Substitution: Formation of 3-{4-methoxy-3-[(4-substituted-pyrazol-1-yl)methyl]phenyl}prop-2-enoic acid derivatives.

Scientific Research Applications

(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The nitropyrazole moiety can interact with enzymes or receptors, modulating their activity. The propenoic acid backbone allows for conjugation with other biomolecules, facilitating targeted delivery or specific interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid is unique due to its combination of a methoxy group, a nitropyrazole moiety, and a propenoic acid backbone. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H13N3O5/c1-22-13-4-2-10(3-5-14(18)19)6-11(13)8-16-9-12(7-15-16)17(20)21/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

XGUBWDYKUHBGMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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